tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate
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Overview
Description
tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate: is an organic compound that features a trifluoromethyl group, an amino group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate typically involves the following steps:
Starting Materials: The synthesis begins with 4-amino-2-(trifluoromethyl)phenol and tert-butyl bromoacetate.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The tert-butyl bromoacetate is added to a solution of 4-amino-2-(trifluoromethyl)phenol and potassium carbonate in DMF or DMSO. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may involve continuous flow reactors for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The amino group in tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate can undergo oxidation to form nitro or nitroso derivatives.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used for reduction.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Difluoromethyl or monofluoromethyl derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used to create probes for studying biological processes due to its unique chemical properties.
Medicine:
Drug Development: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs, making this compound a valuable intermediate in drug development.
Industry:
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the amino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- 2-Amino-4-tert-butylphenol
Comparison:
- tert-Butyl 2-(4-amino-2-(trifluoromethyl)phenoxy)acetate is unique due to the presence of both a trifluoromethyl group and a tert-butyl ester, which confer distinct chemical properties.
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a similar trifluoromethyl group but differs in its piperazine structure, which can affect its chemical reactivity and biological activity.
- 2-Amino-4-tert-butylphenol lacks the trifluoromethyl group, making it less versatile in certain chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 2-[4-amino-2-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3/c1-12(2,3)20-11(18)7-19-10-5-4-8(17)6-9(10)13(14,15)16/h4-6H,7,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHJVMZMDLPPIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)COC1=C(C=C(C=C1)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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